molecular formula C20H12Cl2F3N3O B2662585 2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 338978-57-7

2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Cat. No.: B2662585
CAS No.: 338978-57-7
M. Wt: 438.23
InChI Key: NQKWSPLUFGXJOV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl and trifluoromethylbenzyl groups attached to an imidazo[4,5-b]pyridine core, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in the inhibition of enzyme activity or the activation of signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide: Shares the dichlorophenyl and trifluoromethylbenzyl groups but differs in the core structure.

    Trifluoromethylated Pyrazoles: These compounds also feature trifluoromethyl groups and are studied for their biological activities.

    Pyridinium Salts: Structurally diverse compounds with applications in various fields, including medicinal chemistry and materials science.

Uniqueness

2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups and the imidazo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2F3N3O/c21-14-6-7-15(16(22)10-14)19-27-18-17(5-2-8-26-18)28(19)29-11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKWSPLUFGXJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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